molecular formula C11H11ClN2O B12979169 2-(Chloromethyl)-5-(1-phenylethyl)-1,3,4-oxadiazole

2-(Chloromethyl)-5-(1-phenylethyl)-1,3,4-oxadiazole

Cat. No.: B12979169
M. Wt: 222.67 g/mol
InChI Key: DSRSRAVZTNMYBQ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(1-phenylethyl)-1,3,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with a chloromethyl group and a 1-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(1-phenylethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives, followed by chloromethylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(1-phenylethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.

    Cyclization and Ring-Opening: The oxadiazole ring can participate in cyclization or ring-opening reactions, leading to the formation of new heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(Chloromethyl)-5-(1-phenylethyl)-1,3,4-oxadiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical structure and reactivity.

    Biological Studies: The compound is investigated for its interactions with biological molecules, providing insights into its potential therapeutic applications.

    Industrial Applications: It is used in the synthesis of various industrial chemicals and intermediates, contributing to the development of new products and technologies.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(1-phenylethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Chloromethyl)-5-(1-phenylethyl)-1,3,4-oxadiazole include other oxadiazole derivatives with different substituents, such as:

  • 2-(Methyl)-5-(1-phenylethyl)-1,3,4-oxadiazole
  • 2-(Chloromethyl)-5-(1-methyl)-1,3,4-oxadiazole
  • 2-(Chloromethyl)-5-(1-phenylpropyl)-1,3,4-oxadiazole

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar oxadiazole derivatives.

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

2-(chloromethyl)-5-(1-phenylethyl)-1,3,4-oxadiazole

InChI

InChI=1S/C11H11ClN2O/c1-8(9-5-3-2-4-6-9)11-14-13-10(7-12)15-11/h2-6,8H,7H2,1H3

InChI Key

DSRSRAVZTNMYBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=NN=C(O2)CCl

Origin of Product

United States

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